molecular formula C8H9NOS B2474732 N-(5-Methylthiophen-3-yl)prop-2-enamide CAS No. 2143429-91-6

N-(5-Methylthiophen-3-yl)prop-2-enamide

Cat. No.: B2474732
CAS No.: 2143429-91-6
M. Wt: 167.23
InChI Key: JWYWHUBDUDFWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methylthiophen-3-yl)prop-2-enamide is a chemical compound featuring a thiophene ring substituted with a methyl group at the 5-position and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylthiophen-3-yl)prop-2-enamide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate reagents to form the desired acrylamide derivative. One common method includes the use of acetic anhydride and a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylthiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methylthiophen-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methylthiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and acrylamide moiety can interact with active sites, leading to inhibition or activation of biological pathways. This compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methylthiophen-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the thiophene ring and the presence of an acrylamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-methylthiophen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3-5H,1H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYWHUBDUDFWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.